Tridecyl oleate
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Overview
Description
Tridecyl oleate is an ester compound formed from tridecyl alcohol and oleic acid. It is known for its excellent lubricating properties and is commonly used in various industrial applications. The molecular formula of this compound is C31H60O2, and it is often utilized in the formulation of cosmetics, lubricants, and other personal care products .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tridecyl oleate is typically synthesized through the esterification reaction between tridecyl alcohol and oleic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is heated to around 150°C for several hours to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with continuous stirring to ensure uniformity. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Tridecyl oleate can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides and peroxides.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form tridecyl alcohol and oleic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a new ester.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used.
Transesterification: Catalysts like sodium methoxide or sulfuric acid are employed.
Major Products Formed
Oxidation: Oxides and peroxides of this compound.
Hydrolysis: Tridecyl alcohol and oleic acid.
Transesterification: New esters formed with different alcohols.
Scientific Research Applications
Tridecyl oleate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the formulation of biological assays and experiments.
Medicine: Utilized in the development of drug delivery systems and as an excipient in pharmaceutical formulations.
Industry: Commonly used as a lubricant, plasticizer, and emollient in various industrial products
Mechanism of Action
The mechanism of action of tridecyl oleate primarily involves its role as a lubricant and emollient. It forms a protective layer on surfaces, reducing friction and wear. In biological systems, it can enhance the permeability of cell membranes, facilitating the delivery of active compounds. The molecular targets and pathways involved include interactions with lipid bilayers and modulation of membrane fluidity .
Comparison with Similar Compounds
Similar Compounds
- Tridecyl trimellitate
- Triethylhexyl trimellitate
- Triisodecyl trimellitate
- Triisotridecyl trimellitate
Uniqueness
Tridecyl oleate stands out due to its unique combination of long-chain alcohol and unsaturated fatty acid, providing excellent lubricating properties and stability. Compared to similar compounds, it offers a balance of viscosity and fluidity, making it suitable for a wide range of applications .
Properties
CAS No. |
75164-73-7 |
---|---|
Molecular Formula |
C31H60O2 |
Molecular Weight |
464.8 g/mol |
IUPAC Name |
tridecyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C31H60O2/c1-3-5-7-9-11-13-15-16-17-18-19-21-23-25-27-29-31(32)33-30-28-26-24-22-20-14-12-10-8-6-4-2/h16-17H,3-15,18-30H2,1-2H3/b17-16- |
InChI Key |
ORLIFRJRAMADMX-MSUUIHNZSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
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